molecular formula C14H11N B1301999 Diphenylmethyl isocyanide CAS No. 3128-85-6

Diphenylmethyl isocyanide

Cat. No. B1301999
CAS RN: 3128-85-6
M. Wt: 193.24 g/mol
InChI Key: REKQCRSUOJRCDV-UHFFFAOYSA-N
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Description

Diphenylmethyl isocyanide is a chemical compound that is involved in various organic reactions. The compound is associated with the formation of different products depending on the reaction conditions and the reactants involved. For instance, when diphenylketene reacts with isocyanides, the concentration of diphenylketene dictates the product outcome, leading to either dioxolane derivatives or polycyclic beta-lactams through a cascade of formal pericyclic reactions .

Synthesis Analysis

The synthesis of isocyanide compounds can be achieved through several methods. One such method involves the selective synthesis of isocyanides from secondary alcohols using alkyl diphenylphosphinites in a new type of oxidation-reduction condensation, where the ambident reactivity of cyanide anion is controlled . Another synthesis approach is the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride, which yields acidic hydrogen-containing isocyanides .

Molecular Structure Analysis

The molecular structure of isocyanide compounds can be quite complex and is often elucidated using various analytical techniques. For example, the structure of a diphenylacetate isocyanide was determined by X-ray crystallography, revealing a C≡N bond length of 1.164 (2) Å and a specific angle between the OCO and isocyanophenyl planes . Similarly, the structure of a cycloaddition product of trifluoromethyl isocyanide was also determined by X-ray crystallography .

Chemical Reactions Analysis

Diphenylmethyl isocyanide participates in a variety of chemical reactions. Cycloaddition reactions are common, where isocyanides can react with organometallic compounds to form triazinones through a polar [4+2] cycloaddition . Isocyanides also engage in three-component coupling reactions upon irradiation with near-UV light, as seen with diphenyl diselenide and electron-deficient alkynes . Furthermore, isocyanides can undergo "criss-cross" cycloaddition reactions with 1,4-diphenylbutine-1,4-dione to yield furofurans, with the possibility of hydrolysis leading to furan carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylmethyl isocyanide derivatives can vary widely depending on their structure. For instance, the odourless nature of certain isocyanides makes them unique, as isocyanides are typically known for their unpleasant odour . The reactivity of isocyanides can be influenced by the presence of substituents, as seen in the selective synthesis and reactions with other compounds . The molecular geometry and intermolecular interactions, such as hydrogen bonding, also play a crucial role in the properties and reactivity of these compounds .

Scientific Research Applications

Multicomponent Chemistry

Diphenylmethyl isocyanide has versatile applications in multicomponent chemistry. It can be used as a cyanide source in the Strecker reaction and as a convertible isocyanide in the preparation of N-acyl amino acids and free imidazo[1,2-a]pyridin-3-amines. These applications involve classical multicomponent reactions (MCRs), highlighting the compound's utility in chemoselective transformations (Cioc et al., 2016).

Catalysis and Reaction Mechanisms

Diphenylmethyl isocyanide is also involved in catalytic processes and complex reaction mechanisms. For instance, diphenylborinic acid catalyzes α-addition to isocyanide with aldehyde and water, demonstrating the compound's role in facilitating specific chemical reactions (Soeta et al., 2011). Additionally, diphenyl diselenide mediates intermolecular domino reactions of unsaturated compounds under photoirradiation conditions, indicating diphenylmethyl isocyanide's involvement in light-induced chemical processes (Tsuchii et al., 2005).

Metal Complex Formation

Another application is in the formation of metal complexes. For example, diphenylmethyl isocyanide is key in the synthesis of binuclear palladium(I) complexes containing aromatic isocyanide and chelating diphosphine ligands (Tanase et al., 1993). This showcases its role in creating complex molecular structures with specific properties, useful in various fields like materials science and catalysis.

Drug Discovery and Organic Synthesis

In drug discovery and organic synthesis, isocyanide-based multicomponent reactions (IMCRs), involving compounds like diphenylmethyl isocyanide, are utilized to probe biological targets and develop agents against various diseases (Akritopoulou‐Zanze, 2008). This application highlights its significance in medicinal chemistry and pharmacology.

Polymerization

Additionally, isocyanide complexes of nickel, including those involving diphenylmethyl isocyanide, are active catalysts for polymerization of ethylene, varying the properties of the resulting polyethylene (Tanabiki et al., 2004). This application is significant in the field of polymer chemistry.

Safety And Hazards

Diphenylmethyl isocyanate can cause serious eye damage and may be fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child .

Future Directions

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .

properties

IUPAC Name

[isocyano(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQCRSUOJRCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylmethyl isocyanide

CAS RN

3128-85-6
Record name 1,1′-(Isocyanomethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3128-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RGR Bacon, J Köchling - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… A further 25% was accounted for by the cyanide-exchange reaction, which is discussed below, and which produced diphenylmethyl isocyanide and cyanide in an approximately 3 : 1 …
Number of citations: 4 pubs.rsc.org
H Maeda, N Kambe, N Sonoda, S Fujiwara, T Shin-ike - Tetrahedron, 1997 - Elsevier
… On the other hand, ~ct-disubstituted isocyanides such as cc-methylbenzyl isocyanide and diphenylmethyl isocyanide afforded 2-butylseleno-2-imidazolin-5-selones (18) after trapping …
Number of citations: 38 www.sciencedirect.com
HP Isenring, W Hofheinz - Tetrahedron, 1983 - Elsevier
… used as amino acid component together with diphenylmethyl isocyanide. However, good results were obtained … (2) and diphenylmethyl isocyanide (3) a I : I mixture of epimeric (3S)-3- …
Number of citations: 33 www.sciencedirect.com
TJ Deming, BM Novak - Journal of the American Chemical Society, 1992 - ACS Publications
The issue of stereochemistry in macromolecules has received a wide range of treatment, both experimental and theoretical. 2 Pioneering work with vinyl and other addition polymers …
Number of citations: 139 pubs.acs.org
L Weber - Current Medicinal Chemistry, 2002 - ingentaconnect.com
Multi-component reactions (MCRs) enable the facile, automated and high throughput generation of small organic molecules. MCRs have been used to create diversity oriented and …
Number of citations: 555 www.ingentaconnect.com
O Kreye, C Trefzger, A Sehlinger… - … Chemistry and Physics, 2014 - Wiley Online Library
… Isenring and Hofheinz demonstrated the use of diphenylmethyl isocyanide 2 in an Ugi-4CR with subsequent conversion of the amide bond to the corresponding ester by reaction with …
Number of citations: 32 onlinelibrary.wiley.com
A Dömling, I Ugi - Angewandte Chemie International Edition, 2000 - Wiley Online Library
Multicomponent reactions (MCRs) are fundamentally different from two‐component reactions in several aspects. Among the MCRs, those with isocyanides have developed into popular …
Number of citations: 948 onlinelibrary.wiley.com
SI Fujiwara, N Kambe, N Sonoda - Organoselenium Chemistry: A …, 1999 - books.google.com
… 2-Imidazolin-5-selones 16b-d were also prepared from diphenylmethyl isocyanide 17d by the reaction with 2a, PhNCSe (2b), Ph2CHNCSe (2c) and cyc/o-C6HnNCSe (2d)(entries 2-5). …
Number of citations: 2 books.google.com
M Ishikawa, K Maeda, E Yashima - Journal of the American …, 2002 - ACS Publications
… by direct resolution of poly(t-butyl isocyanide) into optical antipodes 2 and the helix-sense selective polymerization of achiral, bulky t-butyl isocyanide and diphenylmethyl isocyanide …
Number of citations: 124 pubs.acs.org
G Morel, E Marchand, A Foucaud - The Journal of Organic …, 1985 - ACS Publications
… Sulfides lc-e, upon treatment with isopropyl isocyanide or diphenylmethyl isocyanide in refluxing CH2C12, were converted primarily into dihydro1.3.5- triazines 14c-e,g accompanied by …
Number of citations: 26 pubs.acs.org

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